molecular formula C19H22N4O2 B2492921 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide CAS No. 946217-38-5

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide

Cat. No.: B2492921
CAS No.: 946217-38-5
M. Wt: 338.411
InChI Key: AOBQQZPMJZEYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This specialized small molecule belongs to the imidazo[1,2-b]pyridazine chemical class, which has demonstrated substantial research value in the study of central nervous system (CNS) function and disorders . Compounds within this structural family are frequently investigated for their potential interactions with key neurological targets, including GABA(A) receptors, which play a crucial role in regulating neuronal excitability and are implicated in conditions such as anxiety, epilepsy, and sleep disorders . The molecular structure of this compound incorporates both methoxyimidazo[1,2-b]pyridazine and phenylpentanamide moieties, creating a unique pharmacological profile that researchers are exploring for its potential effects on CNS signaling pathways. Its structural characteristics suggest possible applications in preclinical investigations for sleep initiation and maintenance disorders, sedation, muscle relaxation, and anxiety-related conditions . The compound is provided exclusively for research purposes in laboratory settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should adhere to appropriate safety protocols and conduct all necessary risk assessments before use.

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-4-5-6-18(24)21-15-11-14(8-7-13(15)2)16-12-23-17(20-16)9-10-19(22-23)25-3/h7-12H,4-6H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBQQZPMJZEYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine ring system is typically constructed via cyclization of pyridazine derivatives. A common approach involves the reaction of 3-amino-6-methoxypyridazine with α-bromoketones or α-haloaldehydes under basic conditions. For example, treatment with bromoacetaldehyde diethyl acetal in ethanol at reflux yields 6-methoxyimidazo[1,2-b]pyridazine, albeit with moderate yields (45–60%).

Table 1: Cyclization Conditions for Imidazo[1,2-b]pyridazine Formation

Reagent Solvent Temperature Yield (%)
Bromoacetaldehyde DEA Ethanol Reflux 55
2-Bromo-1-cyclohexanone DMF 80°C 48

Halogenation at Position 2

To enable subsequent cross-coupling, the imidazo[1,2-b]pyridazine core is halogenated at position 2. Direct bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C furnishes 3-bromo-6-methoxyimidazo[1,2-b]pyridazine (CAS 453548-63-5). This intermediate is critical for Suzuki-Miyaura couplings.

Suzuki-Miyaura Coupling for Biaryl Bond Formation

Preparation of the Aryl Boronic Acid

The phenyl coupling partner, 5-borono-2-methylacetanilide, is synthesized via directed ortho-metalation. Treating 2-methylacetanilide with n-butyllithium followed by tris(trimethylsilyl) borate generates the boronic acid in situ, which is stabilized as the trifluoroborate salt (yield: 72%).

Coupling with 3-Bromo-6-methoxyimidazo[1,2-b]pyridazine

The Suzuki-Miyaura reaction is performed using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water (4:1) mixture at 90°C. This couples the imidazo[1,2-b]pyridazine to the phenyl ring, yielding 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylacetanilide (83% yield).

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst Base Solvent Yield (%)
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 83
PdCl₂(dppf) CsF THF/H₂O 68

Deprotection and Acylation of the Aniline Intermediate

Hydrolysis of the Acetanilide

The acetyl protecting group is removed via hydrolysis with 6 M HCl at 100°C, yielding 5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylaniline (94% yield).

Acylation with Pentanoyl Chloride

The aniline is acylated using pentanoyl chloride in the presence of pyridine as a base. Reaction in dichloromethane at 25°C for 12 hours furnishes the final product, this compound, in 89% yield.

Table 3: Acylation Reaction Parameters

Acylating Agent Base Solvent Time (h) Yield (%)
Pentanoyl chloride Pyridine CH₂Cl₂ 12 89
Pentanoic anhydride DMAP THF 24 75

Alternative Synthetic Routes

Buchwald-Hartwig Amination

An alternative approach involves coupling a pre-formed imidazo[1,2-b]pyridazine bromide with a pentanamide-containing aniline via Buchwald-Hartwig amination. However, this method suffers from competing side reactions, yielding <50% of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a wide variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimidazo[1,2-b]pyridazinyl group is likely crucial for binding to these targets, while the pentanamide chain may influence the compound’s solubility and bioavailability. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (946217-68-1)

  • Structural Differences :
    • Substituents : Chloro group at the 2-position of the phenyl ring vs. methyl group in the target compound.
    • Amide Chain : Cyclopentanecarboxamide vs. pentanamide.
  • The cyclopentane ring in the amide chain introduces conformational rigidity, which could alter binding kinetics compared to the linear pentanamide chain.

Béfétupitant (Example from )

  • Structural Differences :
    • Core : Shares a pyridazine/imidazole core but includes a morpholin-4-yl group and trifluoromethyl substituents.
    • Amide Chain : Features a 2-methylphenyl group and a morpholine-linked pyridin-3-yl moiety.
  • Hypothesized Effects :
    • The trifluoromethyl group may enhance metabolic stability and target affinity due to its electron-withdrawing properties .
    • The morpholine ring could improve solubility and pharmacokinetic profiles compared to the methoxy group in the target compound.

Ponatinib (AP24534)

  • Structural Differences :
    • Core : Imidazo[1,2-b]pyridazine with a chloro substituent and extended aromatic system.
    • Substituents : Includes a methylpiperazinyl group and acetylene linker.
  • Functional Relevance :
    • Ponatinib’s acetylene linker and methylpiperazine are critical for Bcr-Abl inhibition and overcoming drug-resistant mutations .
    • The absence of similar groups in the target compound suggests a distinct target profile, though shared core motifs imply possible kinase-targeting activity.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Hypothesized Advantages/Disadvantages
Target Compound Imidazo[1,2-b]pyridazine 6-Methoxy, 2-methylphenyl, pentanamide Balanced solubility and steric accessibility
946217-68-1 Imidazo[1,2-b]pyridazine 2-Chloro, cyclopentanecarboxamide Increased lipophilicity; rigid conformation
Béfétupitant Pyridazine/imidazole Trifluoromethyl, morpholin-4-yl Enhanced metabolic stability and solubility
Ponatinib Imidazo[1,2-b]pyridazine Chloro, methylpiperazinyl, acetylene Broad-spectrum kinase inhibition

Biological Activity

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy-substituted imidazo[1,2-b]pyridazine moiety linked to a 2-methylphenyl group and a pentanamide chain. Its molecular formula is C22H22N4O4C_{22}H_{22}N_{4}O_{4} with a molecular weight of 438.5 g/mol.

PropertyValue
Molecular FormulaC22H22N4O4
Molecular Weight438.5 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in various signaling pathways, particularly those related to cancer proliferation and angiogenesis.

Potential Targets:

  • Vascular Endothelial Growth Factor (VEGF) : The compound has shown promise in inhibiting VEGF signaling, which is crucial for tumor angiogenesis. Inhibition of this pathway could lead to reduced tumor growth and improved therapeutic outcomes in cancer models .
  • mTOR Pathway : Similar compounds have been evaluated as mTOR inhibitors, which play a significant role in cell growth and proliferation. The structure-activity relationship indicates that modifications can enhance anti-proliferative effects against cancer cell lines .

In Vitro Studies

  • Anti-Proliferative Activity : The compound was tested against various human cancer cell lines using the Sulforhodamine B (SRB) assay. Results indicated significant anti-proliferative effects, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460.
    • IC50 Values : Ranged from 0.02 μM to 20.7 μM for different derivatives.
    • Mechanism : Induced G1-phase cell cycle arrest and suppressed phosphorylation of AKT and S6 proteins .

In Vivo Studies

In xenograft models using human lung adenocarcinoma A549 cells, oral administration of related compounds demonstrated potent inhibition of tumor growth, highlighting the therapeutic potential of this class of compounds .

Case Studies

Several studies have focused on structurally similar compounds within the imidazo[1,2-b]pyridazine class:

  • TAK-593 : A derivative with an IC50 value of 0.95 nM against VEGF receptor 2 kinase and an IC50 of 0.30 nM for proliferation inhibition in endothelial cells .
  • A17 and A18 : These compounds exhibited mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM respectively, confirming the relevance of structural modifications for enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)pentanamide?

  • Methodological Answer : Synthesis typically involves coupling the imidazo[1,2-b]pyridazine core with a substituted phenylpentanamide group. Key steps include:

  • Cyclization : Formation of the imidazo[1,2-b]pyridazine ring under reflux conditions using polar aprotic solvents (e.g., DMF) .
  • Coupling Reactions : Palladium- or copper-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the methoxyphenyl group .
  • Amidation : Reaction with pentanoyl chloride under basic conditions to finalize the amide bond .
  • Optimization : Control of temperature (70–120°C) and inert atmospheres (N₂/Ar) minimizes side reactions .
    • Characterization : Confirm purity via HPLC (≥95%) and structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., methoxy at δ 3.3–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 394.4 for analogs ).
  • HPLC : Monitors purity (>95%) using C18 columns and UV detection .
  • Thermal Analysis : DSC/TGA assesses stability (decomposition >200°C for similar imidazo[1,2-b]pyridazines ).

Q. What solvent systems are recommended for improving solubility in biological assays?

  • Solubility Profile : Limited aqueous solubility due to aromatic/amide groups. Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media with <0.1% surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

  • Case Study : Contradictory COX-2 inhibition vs. kinase activity (e.g., VEGFR2) may arise from assay conditions (e.g., enzyme source, substrate concentration).
  • Strategies :

  • Orthogonal Assays : Validate COX-2 inhibition via ELISA (PGE₂ reduction) and kinase activity via ADP-Glo™ assays .
  • Structural Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding modes with COX-2 (PDB: 5KIR) vs. VEGFR2 (PDB: 3VO3) .
  • Dose-Response Curves : Establish IC₅₀ values under standardized conditions (pH 7.4, 37°C) .

Q. What strategies enhance selectivity for kinase targets (e.g., VEGFR2) while minimizing off-target effects?

  • Structure-Activity Relationship (SAR) Insights :

  • Core Modifications : Methoxy at position 6 improves VEGFR2 binding (ΔG = -9.2 kcal/mol) vs. COX-2 (ΔG = -7.1 kcal/mol) .
  • Substituent Effects : Bulky pentanamide groups reduce off-target binding to CYP450 isoforms .
    • Experimental Validation :
  • Kinase Profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-targets .
  • Metabolic Stability : Assess liver microsome half-life (e.g., human: t₁/₂ >60 min) to prioritize analogs .

Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

  • PK Challenges : Low oral bioavailability (<20%) due to first-pass metabolism.
  • Solutions :

  • Prodrug Design : Mask amide groups with ester prodrugs to enhance absorption .
  • Formulation : Nanoemulsions or liposomes improve plasma AUC by 3–5× .
  • CYP Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.